Cas no 233762-23-7 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid)

2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-3-1-(トリフェニルメチル)-1H-イミダゾール-4-イルプロパン酸は、有機合成およびペプチド化学において重要な保護基として利用される化合物です。この化合物の主な利点は、9-フルオレニルメトキシカルボニル(Fmoc)基とトリチル(Trt)基の二重保護を有しており、アミノ酸の選択的脱保護を可能にすることです。Fmoc基は塩基条件下で容易に脱保護され、Trt基は酸条件下で安定であるため、多段階合成において高い柔軟性を提供します。さらに、イミダゾール環の存在により、金属イオンとのキレート形成能も示唆されており、触媒や機能性材料への応用が期待されます。

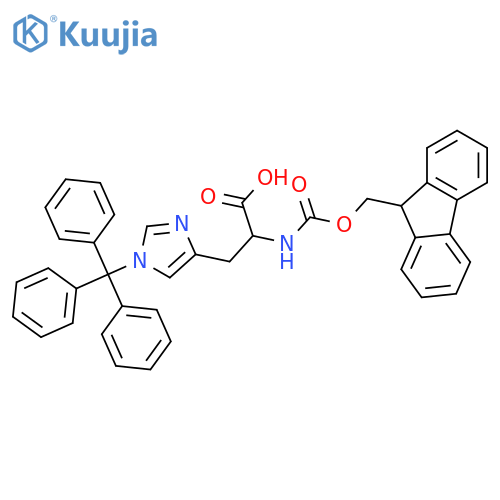

233762-23-7 structure

商品名:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid

CAS番号:233762-23-7

MF:C40H33N3O4

メガワット:619.707730054855

MDL:MFCD00520927

CID:1414009

PubChem ID:4072357

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid 化学的及び物理的性質

名前と識別子

-

- Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-

- 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid

- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-Histidine

- DTXSID30869506

- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)histidine

- SCHEMBL12994493

- AKOS005428000

- STK290902

- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-tritylhistidine

- N-Fmoc-N\\'-trityl-L-histidine

- 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-[1-(TRIPHENYLMETHYL)-1H-IMIDAZOL-4-YL]PROPANOIC ACID

- SY041729

- MFCD00077061

- EN300-296005

- SY024212

- Fmoc-D-His(tau-Trt)-OH

- Nalpha-Fmoc-Nim-trityl-D-histidine

- fmoc-d-his(1-trt)-oh

- Nalpha-Fmoc-Nim-trityl-L-histidine

- 2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID

- 233762-23-7

- N-alpha-Fmoc-N-im-trityl-D-histidine

-

- MDL: MFCD00520927

- インチ: InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)

- InChIKey: XXMYDXUIZKNHDT-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

計算された属性

- せいみつぶんしりょう: 619.24729

- どういたいしつりょう: 619.24710654g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 47

- 回転可能化学結合数: 11

- 複雑さ: 967

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.5

- トポロジー分子極性表面積: 93.4Ų

じっけんとくせい

- PSA: 93.45

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-296005-10.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 10.0g |

$595.0 | 2025-03-19 | |

| Enamine | EN300-296005-0.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 0.5g |

$122.0 | 2025-03-19 | |

| Enamine | EN300-296005-5.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 5.0g |

$386.0 | 2025-03-19 | |

| Enamine | EN300-296005-2.5g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 2.5g |

$252.0 | 2025-03-19 | |

| Enamine | EN300-296005-1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 1g |

$3368.0 | 2023-09-06 | ||

| Enamine | EN300-296005-10g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 10g |

$14487.0 | 2023-09-06 | ||

| Enamine | EN300-296005-0.1g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 0.1g |

$112.0 | 2025-03-19 | |

| Enamine | EN300-296005-1.0g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 1.0g |

$128.0 | 2025-03-19 | |

| Enamine | EN300-296005-0.25g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 0.25g |

$117.0 | 2025-03-19 | |

| Enamine | EN300-296005-0.05g |

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid |

233762-23-7 | 95.0% | 0.05g |

$107.0 | 2025-03-19 |

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

233762-23-7 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(triphenylmethyl)-1H-imidazol-4-ylpropanoic acid) 関連製品

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量